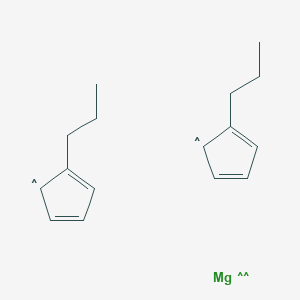
Bis(n-propylcyclopentadienyl)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(n-propylcyclopentadienyl)magnesium is an organometallic compound that features magnesium coordinated to two cyclopentadienyl rings, each substituted with a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(n-propylcyclopentadienyl)magnesium typically involves the reaction of 3-propyl-2,4-cyclopentadienyl anion with a magnesium halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and rigorous control of reaction conditions are essential to minimize impurities and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming magnesium oxide and other by-products.
Reduction: This compound can act as a reducing agent in various organic transformations.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various electrophiles under inert conditions.
Major Products:
Oxidation: Magnesium oxide and substituted cyclopentadienyl derivatives.
Reduction: Reduced organic compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Bis(n-propylcyclopentadienyl)magnesium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Material Science: Employed in the preparation of thin films and coatings, particularly in the semiconductor industry.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and as a component in specialized manufacturing processes.
Mechanism of Action
The mechanism by which Bis(n-propylcyclopentadienyl)magnesium exerts its effects involves the coordination of the magnesium center to various substrates, facilitating reactions through electron transfer or the formation of reactive intermediates. The cyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
- Bis(cyclopentadienyl) magnesium
- Bis(ethylcyclopentadienyl) magnesium
- Bis(methylcyclopentadienyl) magnesium
Comparison: Bis(n-propylcyclopentadienyl)magnesium is unique due to the presence of the propyl substituents, which can influence its reactivity and stability compared to other similar compounds. The propyl groups can provide steric hindrance, affecting the compound’s ability to interact with other molecules and potentially enhancing its selectivity in certain reactions.
Properties
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLNCANDXCIVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[Mg] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
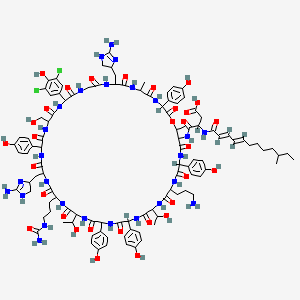
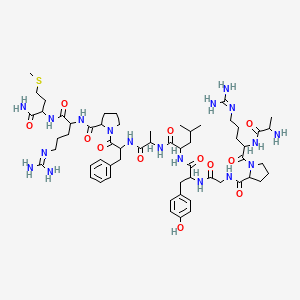
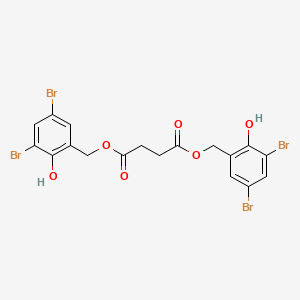
![2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one](/img/structure/B8117698.png)
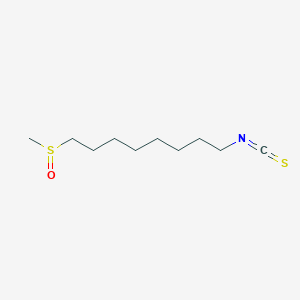
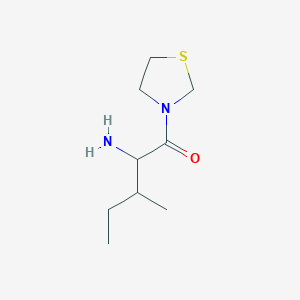
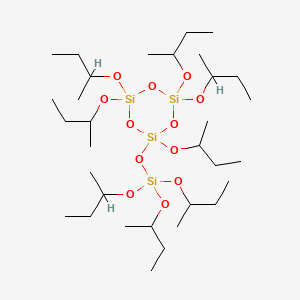
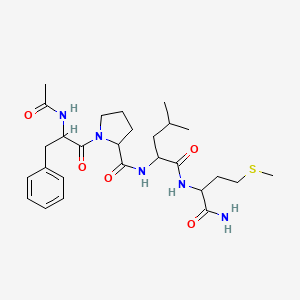
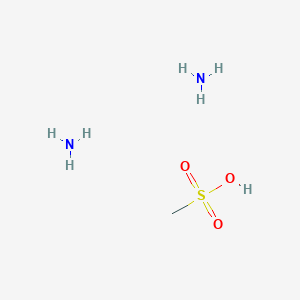
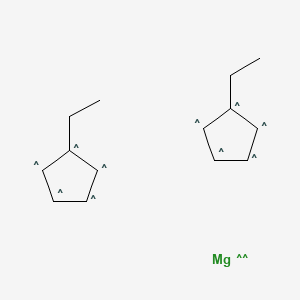
![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)
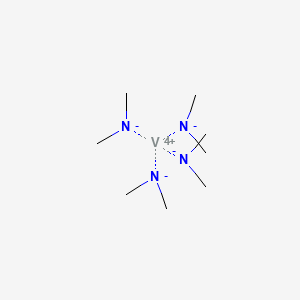
RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
